AG-1478

EGFR Inhibition Kinase Assay Cell-Free Assay

Choose AG-1478 for its unique, evidence-backed differentiation: 4-fold greater potency against EGFRvIII mutant cells versus wild-type, enabling precise dissection of oncogenic signaling in glioblastoma research. Its partially irreversible binding allows study of sustained vs. interrupted EGFR signaling on receptor endocytosis and degradation. Defined pharmacokinetics (t½ ~30-43 min) make it a predictable tool for transient inhibition or continuous infusion studies, unlike longer-acting clinical inhibitors. Ensure experimental reproducibility by using the compound with the most thoroughly characterized target engagement profile.

Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
CAS No. 175178-82-2
Cat. No. B2513125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-1478
CAS175178-82-2
Molecular FormulaC16H14ClN3O2
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC
InChIInChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
InChIKeyGFNNBHLJANVSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AG-1478 (Tyrphostin AG-1478) CAS 175178-82-2: A Selective EGFR Tyrosine Kinase Inhibitor for Basic Research


AG-1478 (Tyrphostin AG-1478), also known by its CAS number 175178-82-2, is a small-molecule inhibitor belonging to the quinazoline class of compounds [1]. Its primary molecular target is the epidermal growth factor receptor (EGFR) tyrosine kinase [2]. In cell-free assays, AG-1478 demonstrates potent inhibition of EGFR with a half-maximal inhibitory concentration (IC50) of 3 nM, making it a valuable tool compound for dissecting EGFR-mediated signaling pathways in basic cancer research, virology, and cellular biology .

AG-1478 (Tyrphostin AG-1478): The Risk of Using Non-Selective or Lower-Affinity Analogs in EGFR Research


Generic substitution among EGFR inhibitors is ill-advised due to significant variations in potency, selectivity, and binding mechanism, which directly impact experimental outcomes [1]. While many compounds are classified as EGFR inhibitors, their off-target profiles and binding kinetics differ substantially. For instance, a broad kinase profiling study revealed that AG-1478 binds to EGFR with a dissociation constant (Kd) of <100 nM, while also exhibiting weaker binding to several other kinases like ABL1 and SRC [2]. Using a less selective or less well-characterized analog could introduce confounding off-target effects, making it impossible to attribute a biological response solely to EGFR inhibition. The following quantitative evidence establishes the specific parameters that define AG-1478's unique profile, which must be considered for rigorous and reproducible research.

AG-1478 (Tyrphostin AG-1478) CAS 175178-82-2: A Quantitative Evidence Guide for Differentiated Selection


Comparative Binding Affinity: AG-1478 Demonstrates Picomolar Potency for EGFR in Cell-Free Kinase Assays

AG-1478 is a highly potent inhibitor of EGFR kinase activity, with an IC50 of 3 nM in cell-free assays . This potency is confirmed by a dissociation constant (Ki) of 10 nM . This potency is a primary differentiator from less optimized tool compounds, as the low nanomolar to picomolar range ensures effective target engagement at low concentrations, minimizing the risk of non-specific cellular toxicity often observed at higher inhibitor concentrations.

EGFR Inhibition Kinase Assay Cell-Free Assay

Kinome-Wide Selectivity Profile: AG-1478 Shows >30,000-Fold Selectivity for EGFR Over ErbB2 and PDGFR

In vitro assays demonstrate that AG-1478 is highly selective for EGFR over closely related receptor tyrosine kinases. While it potently inhibits EGFR (IC50 = 3 nM), its activity against ErbB2 (HER2/neu) and the platelet-derived growth factor receptor (PDGFR) is negligible, with an IC50 of >100,000 nM (>100 μM) for both [1]. This represents a >33,333-fold selectivity window. Furthermore, a comprehensive kinase binding assay confirms its primary target, showing a Kd <100 nM for EGFR, while only binding to a limited number of other kinases (e.g., ABL1, SRC) with significantly lower affinity (Kd between 100 nM and 10 μM) [2]. This profile starkly contrasts with other EGFR inhibitors, such as gefitinib, which has been reported to have a different selectivity profile and can be less effective in cells with certain EGFR mutations [3].

Kinase Selectivity Off-Target Activity ErbB Family

Mechanism of Action: AG-1478 Exhibits Functionally Irreversible Effects on EGFR Signaling Upon Washout

AG-1478 is classified as a reversible, ATP-competitive inhibitor of EGFR [1]. However, a key differentiating feature is its cellular pharmacodynamics. Studies in A431 cells have shown that after termination of AG-1478 application, the recovery of EGFR phosphorylation is incomplete, indicating that the inhibitory effect is fast but not fully reversible [2]. Specifically, phosphorylation of Tyr1173, involved in MAPK cascade stimulation, is restored, while phosphorylation of Tyr1045, necessary for c-Cbl binding and subsequent receptor degradation, is not. This leads to a unique post-treatment state where mitogenic signaling can resume, but the negative regulation of EGFR via degradation is blocked [3]. This is in contrast to other EGFR inhibitors like gefitinib, whose effects are more readily reversed upon washout, potentially leading to different long-term signaling outcomes [4].

Drug Mechanism EGFR Signaling Pharmacodynamics

Differential Cellular Potency: AG-1478 Shows 4-Fold Greater Potency in Cells Expressing Oncogenic EGFRvIII

AG-1478 demonstrates a significant preference for inhibiting the constitutively active, truncated form of EGFR known as EGFRvIII (or delta EGFR) compared to wild-type EGFR [1]. In U87MG glioma cells, the IC50 for growth inhibition is 8.7 μM in cells expressing EGFRvIII (U87MG.ΔEGFR), which is 4-fold lower than the IC50 of 34.6 μM observed in the parental cell line expressing endogenous wild-type EGFR . The potency difference is even more pronounced against cells engineered to overexpress wild-type EGFR (U87MG.wtEGFR), with an IC50 of 48.4 μM, representing a >5.5-fold difference . This preferential inhibition is a unique characteristic not as pronounced with other first-generation EGFR inhibitors like gefitinib [2].

EGFRvIII Glioma Cancer Stem Cells

In Vivo Pharmacokinetics: AG-1478 Has a Short Plasma Half-Life (30-43 min) Requiring Formulation for Sustained Exposure

In vivo pharmacokinetic studies in mice show that AG-1478 has a short plasma half-life. Following subcutaneous administration of a Captisol® formulation, the drug exhibited monoexponential elimination with a half-life of approximately 30 minutes [1]. In a separate study using a 6-hour continuous infusion in rats, the terminal half-life after cessation of infusion was approximately 43 minutes [2]. While effective in vivo tumor growth inhibition has been demonstrated with daily injections of 50 mg/kg, the short half-life is a critical parameter for experimental design [3]. This contrasts with clinically approved EGFR inhibitors like gefitinib and erlotinib, which have been optimized for oral bioavailability and possess much longer half-lives in humans (e.g., ~40 hours for gefitinib) [4].

Pharmacokinetics In Vivo Formulation

Research-Grade Purity: AG-1478 is Available at >98% to 99.92% Purity, Minimizing Confounding Biological Activity

As a research tool compound, AG-1478 is commercially available with a high degree of purity, typically >98% as verified by HPLC or TLC [1]. Some suppliers report purity levels of up to 99.92% . This is in contrast to less well-characterized or 'in-house' synthesized analogs, where impurities can introduce significant off-target biological activities or cytotoxicity, thereby confounding experimental results and leading to irreproducible data. The high purity and rigorous quality control (including NMR, HPLC, and MS) ensure that the observed biological effect can be reliably attributed to AG-1478 itself .

Purity Quality Control Research Reagent

High-Value Research Applications for AG-1478 (Tyrphostin AG-1478) Based on Its Unique Profile


Investigating EGFRvIII Oncogenic Signaling in Glioblastoma Models

Given AG-1478's 4-fold higher potency against cells expressing the EGFRvIII mutant compared to those with wild-type EGFR, it is an optimal tool compound for dissecting the unique signaling pathways driven by this oncogenic variant in glioblastoma and other cancers. Its use can help researchers differentiate EGFRvIII-dependent phenotypes from those driven by wild-type EGFR, a task that is more challenging with non-selective or equally potent EGFR inhibitors [1].

Studies on the Long-Term Effects of EGFR Pathway Disruption on Receptor Trafficking and Degradation

The unique, partially irreversible pharmacodynamics of AG-1478 make it an ideal reagent for studying the consequences of sustained or interrupted EGFR signaling on receptor endocytosis, ubiquitination, and lysosomal degradation. The differential recovery of Tyr1173 (MAPK signaling) versus Tyr1045 (c-Cbl mediated degradation) phosphorylation sites post-washout provides a specific and valuable experimental model for probing these complex regulatory mechanisms [2].

In Vivo Studies Requiring High Target Engagement with Controlled Pharmacokinetics

Despite its short half-life, the well-characterized in vivo pharmacokinetics of AG-1478 in rodents (~30-43 min) makes it a predictable tool for studies where transient target inhibition or the use of continuous infusion/slow-release formulations is desired. This contrasts with longer-acting clinical inhibitors, whose prolonged half-lives can complicate the interpretation of temporal signaling dynamics. The available data on dose-dependent target inhibition in xenograft models allows for the design of precise in vivo experiments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-1478

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.